5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Overview
Description
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is a chemical compound with the molecular formula C13H16N2O5 It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 2 of the benzoic acid moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Nitration of Benzoic Acid:
Coupling of the Morpholine and Nitrobenzoic Acid: The final step involves coupling the synthesized morpholine derivative with the nitrated benzoic acid under suitable reaction conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The methyl groups on the morpholine ring can be oxidized to form corresponding alcohols or ketones under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 5-(2,6-Dimethylmorpholin-4-yl)-2-aminobenzoic acid.
Esterification: 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoate esters.
Oxidation: Corresponding alcohols or ketones of the morpholine ring.
Scientific Research Applications
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and morpholine ring can interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid: A closely related compound with similar structural features.
2,6-Dimethylmorpholine: A simpler morpholine derivative used in various chemical syntheses.
Uniqueness
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is unique due to the combination of its morpholine ring, nitro group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)10-3-4-12(15(18)19)11(5-10)13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTUGTCIUKZKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655680 | |
Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-44-9 | |
Record name | 5-(2,6-Dimethyl-4-morpholinyl)-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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